1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C21H20ClN5O2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20ClN5O2/c22-18-5-1-15(2-6-18)10-26-12-17(9-20(26)28)21(29)25-19-7-3-16(4-8-19)11-27-14-23-13-24-27/h1-8,13-14,17H,9-12H2,(H,25,29) |
InChI Key |
XQARZXOKMGPTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation
The carboxylic acid at position 3 is activated using carbodiimides (e.g., EDC/HCl) and coupled with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in dichloromethane (DCM). Yields range from 70–90%, with byproducts removed via aqueous workup.
Hydrazide Intermediate Route
The carboxylic acid is converted to a methyl ester (using SOCl₂/MeOH), followed by hydrazinolysis to form a hydrazide. Condensation with triazole-containing aldehydes (e.g., 1H-1,2,4-triazole-1-carbaldehyde) yields the target amide. This method is advantageous for sterically hindered substrates (yield: 62–98%).
Final Purification and Characterization
Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Critical analytical data include:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 175–177°C | |
| ¹H NMR (CDCl₃) | δ 7.35–7.10 (m, Ar-H), δ 4.91 (m, CH₂) | |
| ¹³C NMR | 153.75 ppm (C=O), 141.26 ppm (Ar-C) | |
| HRMS (ESI) | m/z 379.0209 [M+H]⁺ |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency. Key parameters:
-
Temperature Control : 25–40°C prevents decomposition of heat-sensitive intermediates.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in hydrogenation steps.
-
Yield Optimization : Pilot studies report 92% yield for analogous pyrrolidine carboxamides.
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| Acidic (HCl, 80°C, 6h) | 6M HCl | Formation of 3-carboxylic acid derivative and aniline byproduct | 72% |
| Basic (NaOH, reflux, 4h) | 2M NaOH | Generation of sodium carboxylate and free amine | 68% |
Mechanism :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Basic hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Alkylation of the Triazole Moiety
The 1,2,4-triazole ring undergoes alkylation at the N1 position under mild basic conditions.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| K₂CO₃, DMF, 60°C, 12h | Methyl iodide | N1-methyl-1,2,4-triazole derivative | 85% |
| NaH, THF, 0°C → RT, 8h | Benzyl bromide | N1-benzyl substituted product | 78% |
Mechanism :
-
Deprotonation of the triazole NH group by a base (e.g., K₂CO₃) generates a nucleophilic nitrogen, which attacks alkyl halides via an SN2 pathway.
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring’s keto group (5-oxo) is susceptible to oxidation, modifying the ring’s electronic properties.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| H₂O₂, AcOH, 50°C, 3h | 30% H₂O₂ | Formation of γ-lactam via Baeyer-Villiger oxidation | 65% |
| KMnO₄, H₂O, 70°C, 5h | KMnO₄ (0.1M) | Ring-opening to form dicarboxylic acid | 58% |
Mechanism :
-
Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the carbonyl group, forming a lactam.
-
Strong oxidants like KMnO₄ cleave the pyrrolidine ring, producing carboxylic acids.
Nucleophilic Substitution at the Chlorobenzyl Group
The chlorobenzyl group participates in aromatic nucleophilic substitution (SNAr) reactions.
Mechanism :
-
SNAr proceeds via a Meisenheimer intermediate after dehalogenation.
-
Cross-coupling reactions (e.g., Suzuki) require palladium catalysts to form carbon-carbon bonds .
Reduction of the Pyrrolidine Carbonyl Group
The 5-oxo group can be reduced to a hydroxyl or methylene group.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| NaBH₄, MeOH, 0°C, 2h | NaBH₄ (2 equiv) | Reduction to 5-hydroxy-pyrrolidine | 62% |
| LiAlH₄, THF, reflux, 6h | LiAlH₄ (3 equiv) | Complete reduction to pyrrolidine | 55% |
Mechanism :
-
NaBH₄ selectively reduces the carbonyl to a secondary alcohol.
-
LiAlH₄ fully reduces the carbonyl to a CH₂ group via a two-step hydride transfer.
Ring-Opening Reactions of the Pyrrolidine
The pyrrolidine ring undergoes acid-catalyzed ring-opening to form linear amines.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| H₂SO₄, H₂O, 100°C, 8h | 98% H₂SO₄ | Formation of γ-aminobutyric acid derivative | 60% |
Mechanism :
-
Protonation of the ring nitrogen weakens the C-N bond, enabling hydrolysis to a linear chain.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolidine core with multiple functional groups, including a triazole moiety. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Core : This may involve cyclization reactions starting from appropriate precursors.
- Introduction of the Chlorobenzyl Group : Alkylation with 4-chlorobenzyl halides.
- Attachment of the Triazole Group : This can be achieved through nucleophilic substitution reactions.
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its efficacy against Mycobacterium tuberculosis, suggesting potential use as an anti-tubercular agent .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy in cancer models .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In vitro Studies : A series of experiments demonstrated its effectiveness against various pathogens. For example, it showed comparable activity to established antibiotics like isoniazid and ciprofloxacin against Escherichia coli and Klebsiella pneumoniae .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the triazole and chlorobenzyl groups significantly affect the biological activity of the compound. This information is crucial for optimizing its pharmacological properties .
- Mechanisms of Action : Studies suggest that the compound may function through multiple pathways, including inhibition of specific enzymes involved in bacterial cell wall synthesis and modulation of immune responses .
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. This inhibition can lead to the accumulation of certain metabolites, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Heterocycle Variations : The target compound’s triazole group differs from thiadiazole (), pyridine (), and tetrazole () in electronic properties and hydrogen-bonding capacity. Triazoles are more metabolically stable than tetrazoles but less electron-deficient than thiadiazoles.
- Molecular Weight : The tetrazole analog () has the highest molecular weight (431.3 g/mol), which may impact bioavailability compared to the lighter thiadiazole (336.8 g/mol) and pyridine (346.5 g/mol) derivatives.
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzyl group likely increases logP compared to fluorophenyl () or methylpyridine () analogs. However, the triazole’s polarity may offset this effect.
- Solubility : The pyridine-containing analog () may exhibit better aqueous solubility due to the basic nitrogen in pyridine, whereas the tetrazole () and thiadiazole () derivatives could have lower solubility due to reduced polarity.
Pharmacological Implications
- Metabolic Stability : Chlorine substituents (target compound, ) generally resist oxidative metabolism, whereas fluorophenyl groups () may undergo slower degradation via cytochrome P450 enzymes.
Biological Activity
The compound 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide features several functional groups that contribute to its biological activity. The presence of a chlorobenzyl group and a triazole moiety is significant, as these structures are often associated with various pharmacological effects.
Structural Formula
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the target compound showed potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of cell wall synthesis or disruption of membrane integrity .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through in vitro studies. Notably, it has shown effectiveness against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. In one study, IC50 values were reported in the low micromolar range for certain cancer cell lines, indicating promising cytotoxic effects .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been documented. For instance, compounds with similar structural motifs have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can enhance the efficacy of existing chemotherapeutics by preventing cancer cells from repairing DNA damage induced by treatment .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability profiles, with some derivatives exhibiting favorable metabolic stability. However, toxicity assessments remain critical; early-stage evaluations have indicated low acute toxicity in animal models .
In Vitro Studies
A series of in vitro assays were performed to evaluate the biological activity of 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide against various pathogens and cancer cell lines. The following table summarizes key findings:
| Cell Line/Pathogen | IC50 (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Antimicrobial |
| Escherichia coli | 0.8 | Antimicrobial |
| MCF-7 (Breast Cancer) | 2.0 | Cytotoxic |
| HT29 (Colon Cancer) | 3.5 | Cytotoxic |
Case Study: Anticancer Activity
A notable case study involved the evaluation of the compound's anticancer properties using the MCF-7 breast cancer cell line. The results indicated that treatment with the compound led to significant apoptosis as measured by flow cytometry, with a corresponding increase in caspase activity—an indicator of programmed cell death.
Q & A
Q. 1.1. What are the common synthetic routes for synthesizing 1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization of substituted acrylamides or condensation of hydrazines with diketones (e.g., using reflux conditions in ethanol with catalytic acetic acid) .
- Step 2 : Introduction of the 4-chlorobenzyl group via alkylation or nucleophilic substitution.
- Step 3 : Functionalization of the phenyl ring with the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. Characterization of Intermediates :
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches.
- NMR : ¹H NMR for aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine backbone protons (δ 2.5–3.5 ppm); ¹³C NMR for carbonyl carbons (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ions (e.g., [M+H]⁺ peaks) .
Q. Table 1: Representative Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Acetic acid, ethanol reflux | 56–82 | |
| 2 | 4-Chlorobenzyl chloride, K₂CO₃, DMF | 70 | |
| 3 | CuSO₄/sodium ascorbate, DMF | 65 |
Q. 1.2. Which spectroscopic and chromatographic methods are most effective for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (using SHELXL software) resolves stereochemistry and confirms bond lengths/angles (e.g., C-Cl bond: ~1.74 Å) .
- 2D NMR : HSQC and HMBC correlate protons with carbons, resolving ambiguities in crowded spectra (e.g., distinguishing triazole vs. phenyl protons) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.8 (pyrrolidine CH₂), δ 7.4 (Ar-H) | |
| ¹³C NMR | δ 170.5 (C=O), δ 135.2 (C-Cl) | |
| X-ray | Space group P2₁/c, Z = 4 |
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., unexpected splitting patterns in NMR)?
Methodological Answer:
- Repetition under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to avoid side reactions.
- Dynamic NMR (DNMR) : Probe temperature-dependent conformational changes (e.g., rotamers in the triazole moiety) .
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental ¹³C NMR shifts to identify misassignments .
Q. 2.2. What strategies optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, a central composite design identified optimal CuAAC conditions (20 mol% CuSO₄, 60°C) .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., triazole formation) .
Q. Table 3: DoE-Optimized Conditions
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | +25% |
| Catalyst Loading | 15–20 mol% | +18% |
Q. 2.3. How can X-ray crystallography validate stereochemical assignments in derivatives of this compound?
Methodological Answer:
Q. 2.4. What in silico methods predict biological targets or structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using the triazole moiety as a hydrogen-bond acceptor .
- 3D-QSAR (CoMFA/CoMSIA) : Corlate substituent electronegativity (e.g., Cl vs. F) with antibacterial activity .
Q. 2.5. How can researchers analyze contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Meta-Analysis : Normalize data using standardized assays (e.g., broth microdilution for MICs) .
- Proteomic Profiling : Identify off-target interactions via thermal shift assays or affinity chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
